Butyl 2-acetoxybenzoate

Description

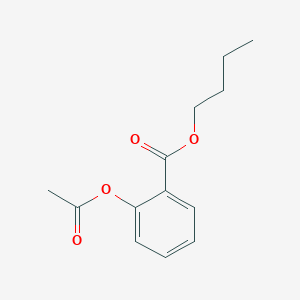

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 2-acetyloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-4-9-16-13(15)11-7-5-6-8-12(11)17-10(2)14/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQOBYGKVPXOEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation

Direct Esterification Routes to Butyl 2-Acetoxybenzoate

Direct esterification provides a straightforward approach to this compound by forming an ester linkage between acetylsalicylic acid and butanol. The primary challenge lies in activating the carboxylic acid group of acetylsalicylic acid to facilitate nucleophilic attack by the alcohol.

Carbodiimide-Mediated Esterification (e.g., Steglich Esterification with DIC/EDC·HCl and DMAP)

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols under neutral conditions, making it suitable for substrates that may be sensitive to harsher acidic or basic environments. nih.govwikipedia.org This technique utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), as a coupling agent. nih.gov The reaction is typically catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). synarchive.com

The reaction mechanism involves the activation of the carboxylic acid group of acetylsalicylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is susceptible to nucleophilic attack. DMAP, being a stronger nucleophile than the alcohol, intercepts the O-acylisourea to form a reactive N-acylpyridinium salt ("active ester"). organic-chemistry.org This species then readily reacts with butanol to yield the desired this compound and releases the DMAP catalyst. The carbodiimide is consumed in the reaction, forming a urea (B33335) byproduct (e.g., dicyclohexylurea (DCU) when using DCC), which is typically insoluble and can be removed by filtration. wikipedia.org This method is advantageous for its mild conditions, which can help prevent the deacetylation of the acetylsalicylic acid starting material. imtm.cz

Thionyl Chloride-Initiated Esterification Procedures

A more classical approach to esterification involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation. organic-chemistry.orgorgsyn.org The reaction of acetylsalicylic acid with thionyl chloride, often in an inert solvent like benzene (B151609) and sometimes with a catalyst such as aluminum trichloride, produces acetylsalicyl chloride. google.com This process must be conducted under anhydrous conditions, as the acyl chloride is reactive towards water. Temperatures are typically controlled, for instance between 50°C and 90°C, to prevent decomposition of the product. google.com

Once the acetylsalicyl chloride is formed, it can be reacted directly with butanol in the second step. This subsequent reaction is typically rapid and proceeds to completion, forming this compound and hydrogen chloride (HCl) as a byproduct. sydney.edu.au The HCl is often neutralized by the addition of a base, such as pyridine, to drive the reaction forward and prevent unwanted side reactions.

Acyl Chloride Reactions with Corresponding Alcohols

This method is intrinsically linked to the thionyl chloride procedure, representing the second stage of that synthesis pathway. The reaction of a pre-formed acetylsalicyl chloride with butanol is a highly efficient route to this compound. sydney.edu.au Acyl chlorides are significantly more electrophilic than their corresponding carboxylic acids, making them highly susceptible to nucleophilic attack by alcohols.

The reaction is generally fast and irreversible. sydney.edu.au It is often performed in the presence of a non-nucleophilic base, like pyridine, which serves to scavenge the HCl produced during the reaction. This prevents the protonation of the alcohol, maintaining its nucleophilicity, and avoids potential acid-catalyzed side reactions. The high reactivity of acyl chlorides allows these reactions to proceed under mild temperature conditions, often at or below room temperature.

Optimization of Synthetic Conditions for this compound Formation

Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction conditions. Key parameters include the choice and amount of catalyst, the stoichiometry of reactants, reaction temperature, and the solvent system.

Influence of Catalysts and Stoichiometry (e.g., DMAP Concentration)

In carbodiimide-mediated esterifications, the catalyst plays a crucial role. Specifically, in the Steglich esterification of acetylsalicylic acid (ASA), DMAP is essential for the reaction to proceed effectively. imtm.cz In the absence of DMAP, the reaction may not proceed as expected, while its concentration significantly impacts both yield and the formation of byproducts. imtm.cz

Research has shown that the amount of DMAP is a critical parameter. imtm.cz A low concentration (e.g., 1.0 mol%) can lead to low yields. Conversely, a high concentration (e.g., 4.0 mol%) can be detrimental, as the basicity of DMAP can catalyze the deacetylation of the acetylsalicylic acid, leading to undesired side products. imtm.cz An optimal concentration, found to be around 1.5 mol%, provides a balance, leading to sufficient yields while minimizing side product formation. imtm.cz The stoichiometry of the coupling agent (e.g., DIC or EDC·HCl) is also important, typically used in slight excess relative to the carboxylic acid to ensure complete activation.

| DMAP Concentration (mol %) | Observed Outcome |

|---|---|

| 0 | Reaction did not proceed as expected; only activated ASA observed. |

| 1.0 | Low reaction yields. |

| 1.5 | Sufficient yields with reduced side product formation (Optimal). |

| 4.0 | Catalyzed deacetylation of ASA due to DMAP basicity. |

Temperature and Solvent System Effects on Reaction Efficiency

Temperature is a critical factor in the synthesis of this compound, particularly for sensitive substrates like acetylsalicylic acid. In the context of Steglich esterification, maintaining a low temperature is crucial to prevent side reactions. Cooling the reaction mixture to between 0-4°C during the activation of acetylsalicylic acid has been shown to suppress its deacetylation, thereby minimizing the formation of impurities. imtm.cz While many Steglich esterifications are conducted at room temperature, the specific lability of the acetyl group in ASA necessitates stricter temperature control. wikipedia.org

The choice of solvent is also vital. Aprotic solvents are generally used to avoid interference with the reaction intermediates. Dichloromethane (DCM) is a commonly employed solvent for these reactions due to its inertness and ability to dissolve the reactants. imtm.cz

In thionyl chloride-initiated procedures, temperature control is also important. The formation of acetylsalicyl chloride is often carried out at elevated temperatures (e.g., 65°C) to ensure a reasonable reaction rate, but temperatures above 100°C must be avoided to prevent decomposition of the acid chloride product. google.com

| Synthetic Method | Temperature Range (°C) | Rationale / Observation | Reference |

|---|---|---|---|

| Steglich Esterification | 0 - 4 | Suppresses deacetylation of acetylsalicylic acid and minimizes side product formation. | imtm.cz |

| Thionyl Chloride Reaction | 50 - 90 | Ensures adequate reaction rate for acyl chloride formation while avoiding thermal decomposition of the product. | google.com |

Strategies for Minimizing Side Product Formation and Deacetylation

The synthesis of this compound, an ester derived from salicylic (B10762653) acid, requires careful control of reaction conditions to maximize yield and purity. Key challenges in its synthesis include the formation of unwanted side products and the potential for deacetylation, which is the hydrolysis of the acetyl group.

Deacetylation represents a significant competing reaction. The ester linkage of the acetyl group in this compound can be hydrolyzed, particularly in the presence of moisture, to yield butyl salicylate (B1505791) and acetic acid. This process is accelerated in either acidic or basic conditions. To mitigate this, syntheses are typically performed under anhydrous (dry) conditions. The use of acetic anhydride (B1165640) instead of acetic acid for the acetylation of the phenolic hydroxyl group is a standard strategy. Acetic anhydride reacts more readily and the reaction is effectively irreversible, which helps to drive the formation of the desired acetylated product. achemblock.comorganic-chemistry.org

The primary byproduct of the acetylation reaction using acetic anhydride is acetic acid. researchgate.net While not a side product in the sense of an unintended reaction pathway, its presence can complicate purification. Furthermore, if the esterification of the carboxylic acid group with butanol is performed concurrently or subsequently, side reactions involving the butyl alcohol can occur. Strong acid catalysts, such as sulfuric acid, are often employed to accelerate the esterification process. However, these strong acids can also promote side reactions like the dehydration of butanol to form butene or the formation of dibutyl ether, especially at elevated temperatures.

To minimize these issues, several strategies are employed:

Use of Anhydrous Reagents and Solvents: Strict exclusion of water from the reaction mixture is crucial to prevent hydrolysis of both the starting materials and the final product.

Controlled Temperature: Maintaining an optimal reaction temperature is vital. While heating can increase the reaction rate, excessive heat can promote the formation of degradation products and ether byproducts from the alcohol.

Catalyst Selection: While strong mineral acids are effective, alternative catalysts can offer greater selectivity. Brønsted acidic ionic liquids, for example, have been shown to be efficient catalysts for the esterification of acetic acid with n-butanol, offering advantages such as milder reaction conditions and easier separation, which can reduce the occurrence of side reactions.

Reactive Distillation: In industrial settings, reactive distillation can be employed. This technique involves carrying out the reaction and separating the products in the same unit. By continuously removing water as it is formed, the reaction equilibrium is shifted towards the product side, maximizing the yield of the ester and minimizing reversible side reactions.

A summary of common side products and mitigation strategies is presented in the table below.

Table 1: Side Product Formation and Mitigation Strategies

| Side Product/Issue | Cause | Mitigation Strategy |

|---|---|---|

| Butyl Salicylate | Deacetylation (hydrolysis) of the acetyl group. | Use of anhydrous reagents; control of pH. |

| Acetic Acid | Byproduct of acetylation with acetic anhydride. | Purification post-reaction (e.g., recrystallization, chromatography). |

| Dibutyl Ether | Acid-catalyzed dehydration of butanol. | Controlled temperature; use of milder or alternative catalysts. |

| Butene | Acid-catalyzed dehydration of butanol at higher temperatures. | Strict temperature control. |

Multistep Synthesis of this compound Precursors and Derivatives

The synthesis of precursors and derivatives of this compound often involves multistep pathways to introduce specific functionalities, enabling further chemical modifications.

Preparation of Halogenated Benzoic Acid Intermediates (e.g., 2-(2-bromoacetoxy)benzoic acid)

Halogenated intermediates are valuable precursors for introducing a variety of functional groups via nucleophilic substitution. The synthesis of an intermediate like 2-(2-bromoacetoxy)benzoic acid involves the esterification of the phenolic hydroxyl group of salicylic acid with a bromoacetylating agent.

A common method for this type of transformation is to react salicylic acid with bromoacetyl bromide or bromoacetyl chloride in the presence of a suitable base to neutralize the hydrogen halide byproduct. The reaction selectively acylates the more nucleophilic phenolic hydroxyl group over the less reactive carboxylic acid group.

While a direct synthesis for 2-(2-bromoacetoxy)benzoic acid is not widely detailed, analogous reactions provide a clear pathway. For instance, the preparation of 5-bromoacetylsalicylic acid methyl ester is achieved through a Friedel-Crafts acylation of methyl salicylate using 2-bromoacetyl bromide and a Lewis acid catalyst like aluminum chloride. chemicalbook.comlibretexts.org This demonstrates the feasibility of attaching a bromoacetyl moiety to a salicylic acid backbone. To synthesize the target 2-(2-bromoacetoxy)benzoic acid, a direct acylation of salicylic acid's hydroxyl group would be employed.

Table 2: Representative Reaction for Halogenated Intermediate Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| Salicylic Acid | Bromoacetyl Bromide | Pyridine (base), Anhydrous Solvent | 2-(2-bromoacetoxy)benzoic acid |

| Methyl Salicylate | 2-Bromoacetyl Bromide | Aluminum Chloride (Lewis Acid) | 5-Bromoacetylsalicylic acid methyl ester chemicalbook.comlibretexts.org |

Synthesis of Functionalized Alkyl Chains for Esterification

To create derivatives of this compound for applications such as polymer conjugation or click chemistry, it is necessary to first synthesize a functionalized butanol molecule. These functionalized alcohols can then be esterified with 2-acetoxybenzoic acid to yield the final product. The most common functionalities introduced for these purposes are azides and terminal alkynes.

Synthesis of 4-Azido-1-butanol: This precursor is valuable for azide-alkyne cycloaddition reactions. A typical synthesis starts from a readily available precursor like 1,4-butanediol (B3395766) or a derivative. One common route involves the conversion of one of the hydroxyl groups to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with sodium azide (B81097). Alternatively, a one-pot synthesis from the corresponding alcohol can be achieved using reagents like triphenylphosphine, iodine, and sodium azide in a suitable solvent. ias.ac.in A described synthesis involves reacting 2-acetoxymethyl-4-methanesulfonyl-1-butyl acetate (B1210297) with sodium azide in DMF to yield the azido (B1232118) compound.

Synthesis of But-3-yn-1-ol: This alcohol contains a terminal alkyne, making it a key building block for click chemistry. A prevalent method for its synthesis involves the reaction of ethylene (B1197577) oxide with an acetylide salt, such as lithium acetylide or a Grignard reagent like monoethynyl magnesium chloride. researchgate.netgoogle.com The acetylide anion acts as a nucleophile, opening the epoxide ring to form the butynol (B8639501) skeleton after an acidic workup. This method provides a direct route to the desired functionalized alcohol.

Derivatization Strategies for this compound Analogs

The core structure of this compound can be modified and incorporated into larger, more complex molecular systems to create materials with specialized properties.

Incorporation into Polymeric Systems (e.g., HPMA Copolymer Conjugates)

N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers are water-soluble, biocompatible polymer carriers extensively used in drug delivery systems. ias.ac.in Analogs of this compound can be conjugated to these polymers to create macromolecular prodrugs. The primary advantage is the potential for improved pharmacokinetics and targeted delivery.

There are two main strategies for creating these conjugates researchgate.net:

Copolymerization: A derivative of the drug molecule containing a polymerizable group (like a methacrylate) is synthesized first. This monomer is then copolymerized with HPMA to form the final polymer-drug conjugate. For example, an analog of this compound could be prepared with a polymerizable group on the butyl chain, which is then incorporated into the polymer backbone during synthesis.

Polymer-Analogous Attachment: A reactive HPMA copolymer precursor is synthesized first. This precursor contains reactive groups along its chain (e.g., active esters). The drug molecule, containing a complementary nucleophilic group (like an amine or hydroxyl), is then reacted with the polymer to form the conjugate. This approach would involve synthesizing a this compound analog with a nucleophilic handle on the butyl chain for attachment.

Research has specifically highlighted the development of HPMA copolymers for the controlled release of acetylsalicylic acid-based drugs, underscoring the feasibility of this approach for salicylate derivatives. google.com

"Click Chemistry" Applications for Hybrid Molecule Construction (e.g., Triazole Linkages)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. organic-chemistry.org This reaction forms a stable 1,2,3-triazole ring, which serves as a robust linker to connect two different molecular fragments.

To apply this to this compound, a derivative containing either an azide or a terminal alkyne must be prepared. This is achieved by using the functionalized alcohols described in section 2.3.2.

Step 1: Synthesis of a "Clickable" Analog: 2-Acetoxybenzoic acid is esterified with either 4-azido-1-butanol or but-3-yn-1-ol. This produces "4-azidothis compound" or "but-3-yn-1-yl 2-acetoxybenzoate," respectively. These molecules are analogs of this compound that now possess a reactive handle for click chemistry.

Step 2: Cycloaddition Reaction: The azide-functionalized analog can be reacted with any molecule containing a terminal alkyne, or the alkyne-functionalized analog can be reacted with any molecule containing an azide. The reaction is typically catalyzed by a copper(I) source and results in the formation of a hybrid molecule where the two components are joined by a triazole linkage.

This strategy has been used to link aspirin (B1665792) to other heterocyclic compounds, such as triazoles and thiazoles, to create new pharmacological derivatives. researchgate.net The triazole ring is not merely a passive linker; it can engage in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the hybrid molecule.

Nitration for Nitric Oxide-Releasing Derivatives (e.g., Nitroaspirins)

The synthesis of nitric oxide (NO)-releasing derivatives of this compound, often referred to as nitroaspirins, represents a significant area of research aimed at developing safer nonsteroidal anti-inflammatory drugs (NSAIDs). The rationale behind incorporating an NO-donating moiety is to counteract the gastrointestinal side effects associated with traditional aspirin use. Nitric oxide is known to have cytoprotective effects on the gastric mucosa. nih.govnih.gov

The direct nitration of this compound is a challenging synthetic route due to the presence of multiple reactive sites and the potential for hydrolysis of the ester groups under harsh nitrating conditions. The acetyl and butyl ester groups are sensitive to strong acids, which are typically used in electrophilic aromatic substitution reactions for nitration. Therefore, alternative synthetic methodologies are generally employed to produce nitro-derivatives of this compound. These strategies often involve a multi-step process where the nitro group is introduced at an earlier stage of the synthesis.

One plausible pathway involves the initial nitration of salicylic acid, a precursor to this compound. Salicylic acid can be nitrated under controlled conditions to yield a mixture of nitro-substituted salicylic acids. The resulting nitro-salicylic acid can then be subjected to esterification with butanol, followed by acetylation of the phenolic hydroxyl group to yield the final nitrated this compound derivative.

Another prominent strategy in the development of NO-releasing aspirins is the covalent attachment of a nitrooxy-containing functional group to the parent molecule, often through a linker. nih.gov For instance, the synthesis of aspirin nitroxybutyl ester has been reported, which involves the esterification of a bromo-analogue with silver nitrate (B79036) to introduce the nitrooxy group. nih.gov This approach avoids the direct nitration of the aromatic ring and instead introduces a functional group capable of releasing nitric oxide upon metabolic cleavage.

Detailed Research Findings

Research into NO-releasing NSAIDs has led to the development of various synthetic strategies. While specific studies on the nitration of this compound are not extensively documented, the general principles can be inferred from related syntheses.

Table 1: Plausible Synthetic Pathway via Nitration of Salicylic Acid

| Step | Reactants | Reagents and Conditions | Product |

| 1. Nitration | Salicylic Acid | Fuming Nitric Acid, Sulfuric Acid, low temperature | 5-Nitrosalicylic acid and other isomers |

| 2. Esterification | 5-Nitrosalicylic acid, n-Butanol | Acid catalyst (e.g., H₂SO₄), heat | Butyl 5-nitrosalicylate |

| 3. Acetylation | Butyl 5-nitrosalicylate | Acetic anhydride, acid or base catalyst | Butyl 2-acetoxy-5-nitrobenzoate |

Table 2: Synthesis of a Nitrooxybutyl Ester Derivative

| Step | Reactants | Reagents and Conditions | Product |

| 1. Bromination | 4-Bromobutanol | Acetylsalicyloyl chloride | 4-Bromothis compound |

| 2. Nitration | 4-Bromothis compound | Silver nitrate (AgNO₃) in a suitable solvent (e.g., acetonitrile) | 4-(Nitrooxy)this compound |

This method highlights the synthesis of a positional isomer where the nitric oxide-releasing moiety is part of the butyl ester chain rather than on the aromatic ring. This approach has been explored for various NSAIDs to improve their safety profile. nih.gov The reaction with silver nitrate is a key step that introduces the nitrooxy functionality.

The elucidation of the precise reaction pathway and the characterization of the resulting products would rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm the chemical structure and purity of the synthesized nitric oxide-releasing derivatives of this compound.

Spectroscopic and Structural Characterization of Butyl 2 Acetoxybenzoate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In ¹H-NMR spectroscopy, the chemical shift of a proton is influenced by its local electronic environment. Electron-withdrawing groups, such as esters and aromatic rings, tend to shift signals to a higher frequency (downfield), while electron-donating groups cause an upfield shift.

The predicted ¹H-NMR spectrum of Butyl 2-acetoxybenzoate would exhibit distinct signals corresponding to the aromatic protons, the acetyl group protons, and the protons of the butyl ester chain.

Aromatic Protons (H-3, H-4, H-5, H-6): These four protons are on the benzene (B151609) ring and appear as a complex set of multiplets between 7.0 and 8.2 ppm. thermofisher.com Their specific shifts are determined by the electronic effects of the ester and acetoxy substituents. The proton ortho to the ester group (H-6) is expected to be the most downfield due to the ester's electron-withdrawing nature. utah.edu

Acetyl Protons (H-j): The three equivalent protons of the methyl group in the acetoxy function (-OCOCH₃) are expected to appear as a sharp singlet. This signal is typically found around 2.36 ppm, as seen in the spectrum of acetylsalicylic acid. thermofisher.comutah.edu

Butyl Chain Protons (H-a, H-b, H-c, H-d): The protons of the butyl group are distinguished by their proximity to the ester oxygen. The -OCH₂- protons (H-a) are the most deshielded and would appear as a triplet around 4.3 ppm. The subsequent methylene (B1212753) groups (H-b and H-c) would appear as sextets or multiplets further upfield, around 1.7 ppm and 1.4 ppm, respectively. The terminal methyl group (H-d) would be the most shielded, appearing as a triplet around 0.9 ppm. chemicalbook.com

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Structural Fragment |

|---|---|---|---|

| H-6 | ~8.1 | Doublet of doublets (dd) | Aromatic |

| H-4 | ~7.6 | Triplet of doublets (td) | Aromatic |

| H-5 | ~7.3 | Triplet (t) | Aromatic |

| H-3 | ~7.1 | Doublet (d) | Aromatic |

| H-j | ~2.36 | Singlet (s) | -OCOCH₃ |

| H-a | ~4.3 | Triplet (t) | -COOCH₂- |

| H-b | ~1.7 | Sextet/Multiplet (m) | -CH₂- |

| H-c | ~1.4 | Sextet/Multiplet (m) | -CH₂- |

| H-d | ~0.9 | Triplet (t) | -CH₃ |

¹³C-NMR spectroscopy provides information on the different carbon environments within a molecule. Each chemically non-equivalent carbon atom produces a distinct signal.

For this compound, a total of 11 distinct signals are expected, as the molecule has no plane of symmetry that would make any carbons equivalent.

Carbonyl Carbons (C-g, C-i): The two carbonyl carbons from the ester and acetoxy groups are the most deshielded carbons and appear far downfield. The ester carbonyl (C-g) is typically found around 165 ppm, while the acetyl carbonyl (C-i) appears around 170 ppm. drugbank.com

Aromatic Carbons (C-1 to C-6): The six aromatic carbons resonate in the 120-155 ppm range. The carbons directly attached to the oxygen-containing substituents (C-1 and C-2) are shifted significantly. C-1, attached to the ester, is expected around 130 ppm, while C-2, bearing the acetoxy group, is expected near 150 ppm.

Butyl Chain Carbons (C-a, C-b, C-c, C-d): The chemical shifts of the butyl chain carbons are characteristic of alkyl esters. The carbon bonded to the ester oxygen (C-a) is the most downfield of the chain, appearing around 65 ppm. The other carbons (C-b, C-c, C-d) appear progressively upfield. chemicalbook.com

Acetyl Carbon (C-j): The methyl carbon of the acetyl group is found in the aliphatic region, typically around 21 ppm. drugbank.com

Table 2: Predicted ¹³C-NMR Signal Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Structural Fragment |

|---|---|---|

| C-i (-OCOCH₃) | ~170 | Carbonyl |

| C-g (-COOCH₂) | ~165 | Carbonyl |

| C-2 | ~151 | Aromatic (C-O) |

| C-4 | ~134 | Aromatic (CH) |

| C-6 | ~132 | Aromatic (CH) |

| C-1 | ~126 | Aromatic (C-C=O) |

| C-5 | ~124 | Aromatic (CH) |

| C-3 | ~122 | Aromatic (CH) |

| C-a | ~65 | -COOCH₂- |

| C-b | ~31 | -CH₂- |

| C-j | ~21 | -OCOCH₃ |

| C-c | ~19 | -CH₂- |

| C-d | ~14 | -CH₃ |

Two-dimensional (2D) NMR experiments provide correlation data that confirms the connectivity established by 1D NMR. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be crucial for confirming the sequence of the butyl chain. It would show a cross-peak between H-a and H-b, between H-b and H-c, and between H-c and H-d. It would also confirm the connectivity of the adjacent protons on the aromatic ring (e.g., H-3 with H-4, H-4 with H-5, H-5 with H-6). youtube.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close in space, regardless of whether they are bonded. A key ROESY correlation would be expected between the -OCH₂- protons (H-a) of the butyl group and the H-6 proton of the aromatic ring, confirming the ester linkage at the C-1 position.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound with high precision.

HRMS-ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. The sample is ionized by creating a fine spray of charged droplets, resulting in protonated molecules [M+H]⁺ or other adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution analysis allows for the determination of the exact mass, which can be used to confirm the elemental composition.

For this compound (C₁₃H₁₆O₄), the theoretical exact mass and the expected ions are:

Molecular Formula: C₁₃H₁₆O₄

Exact Mass (Neutral): 236.1049 u

Expected [M+H]⁺ ion: 237.1121 m/z

Expected [M+Na]⁺ ion: 259.0941 m/z

Expected [M+K]⁺ ion: 275.0680 m/z

An experimental HRMS-ESI measurement matching one of these calculated m/z values to within a very low tolerance (typically < 5 ppm) would provide unambiguous confirmation of the molecular formula of this compound.

Chromatographic Analysis for Purity and Identity Confirmation

Chromatography is a laboratory technique for the separation of a mixture. In the context of this compound, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are used to separate the target compound from any starting materials, byproducts, or solvents.

The identity of the compound is confirmed by comparing its retention time (the time it takes to pass through the column) with that of a certified reference standard analyzed under the same conditions. Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would show a single, sharp peak with minimal contributions from other signals. For a benzoate (B1203000) ester, a reverse-phase HPLC method would likely be effective for purity analysis. ekb.eg

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. sphinxsai.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, absorbing energy. An FT-IR spectrum is a plot of this absorption versus wavenumber (cm-1).

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct functional groups. The two ester groups are the most prominent features. The acetyl C=O group (from the acetoxy moiety) is expected to absorb at a higher wavenumber (around 1760-1770 cm-1) compared to the benzoate C=O group (around 1720-1730 cm-1), which is conjugated with the aromatic ring. spectroscopyonline.com This is analogous to the spectrum of aspirin (B1665792) (acetylsalicylic acid), which shows distinct peaks for its ester and carboxylic acid carbonyls. spectroscopyonline.comodinity.com

Other key absorptions include C-O stretching vibrations for the two ester linkages, typically found in the 1300-1100 cm-1 region. The presence of the aromatic ring will be confirmed by C=C stretching vibrations within the ring (around 1600-1450 cm-1) and C-H stretching from the aromatic protons (above 3000 cm-1). The butyl group will contribute C-H stretching vibrations from its CH2 and CH3 groups, which appear just below 3000 cm-1.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm-1) | Functional Group | Vibrational Mode |

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2960-2870 | Alkyl (Butyl) C-H | Stretch |

| ~1765 | Acetyl C=O | Stretch |

| ~1725 | Benzoate C=O | Stretch |

| ~1600, ~1480 | Aromatic C=C | Stretch |

| ~1200, ~1180 | Ester C-O | Stretch |

Advanced Structural Analysis Techniques

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. This technique is crucial for studying polymorphism, the ability of a compound to exist in more than one crystal form, which can significantly impact its physical properties. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. acs.org The technique measures the absorption of UV or visible light as a function of wavelength. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions) in the benzene ring.

The UV-Vis spectrum of this compound is expected to be similar to that of other salicylate (B1505791) esters. It would likely feature strong absorption bands in the UV region, typically between 200 and 350 nm. The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) can be influenced by the solvent environment. nih.gov These spectral features are useful for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound, following the Beer-Lambert law. Furthermore, UV-Vis spectroscopy can be used to study complexation, as the binding of this compound to other molecules (such as metal ions or proteins) can lead to shifts in the absorption spectrum. nih.gov

Table 4: Typical UV Absorption Maxima for Salicylate Derivatives

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |

| Salicylic (B10762653) Acid | ~235 | ~303 | Ethanol |

| Methyl Salicylate | ~238 | ~306 | Ethanol |

| Aspirin | ~229 | ~277 | Ethanol |

| This compound (Predicted) | ~230-240 | ~275-285 | Ethanol |

Based on a comprehensive search of available scientific literature, computational modeling and theoretical studies specifically focused on this compound, as outlined in the requested article structure, could not be found.

The topics specified, including molecular docking simulations with HIV-1 Protease, COX-1/COX-2, and DprE1, ligand-protein binding analysis, host-guest interaction modeling with cyclodextrins, and specific quantum chemical calculations (DFT, vibrational frequencies, and chemical shifts), have not been the subject of published research for this particular compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data at this time.

Computational Modeling and Theoretical Studies of Butyl 2 Acetoxybenzoate

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For Butyl 2-acetoxybenzoate, MD simulations can provide critical insights into its conformational flexibility and how it interacts with biological targets. By simulating the compound in a virtual aqueous environment, researchers can observe the dynamic changes in its three-dimensional structure.

The flexibility of the butyl chain and the rotational freedom around the ester and acetyl groups are of particular interest. Understanding the preferred conformations of this compound is essential, as these shapes dictate how the molecule can fit into the binding site of a target protein. The simulations can reveal the most stable, low-energy conformations of the molecule, which are more likely to be biologically active. Furthermore, by introducing a target receptor into the simulation, the dynamics of the binding process can be observed, highlighting the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information is invaluable for understanding its mechanism of action at a molecular level.

In Silico Assessment of Molecular Properties for Design

The design and development of new drugs are significantly aided by the early computational assessment of a molecule's properties. These in silico methods predict the likelihood of a compound being a successful drug by evaluating its physicochemical and pharmacokinetic characteristics.

Computational Drug-Likeness Evaluation (e.g., Lipinski's Rule of Five Parameters)

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. The rule assesses several key molecular properties. A compound is considered to have good oral bioavailability if it does not violate more than one of the following criteria: a molecular weight of less than 500 Daltons, an octanol-water partition coefficient (log P) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

For this compound, the calculated parameters indicate a high degree of compliance with Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for development as an orally administered drug.

Table 1: Lipinski's Rule of Five Parameters for this compound

| Parameter | Value | Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 222.24 g/mol | < 500 | Yes |

| Log P (Octanol/Water) | 2.82 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Violations | 0 | ≤ 1 | Yes |

Theoretical ADME Predictions (e.g., Absorption, Distribution, Metabolism, Excretion Parameters)

Beyond general drug-likeness, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions are crucial for anticipating how a drug will behave in the human body. For this compound, theoretical ADME predictions suggest a favorable profile for a potential drug candidate.

High gastrointestinal (GI) absorption is predicted, which is a prerequisite for an effective oral medication. The prediction that it can cross the blood-brain barrier (BBB) suggests its potential for treating central nervous system conditions. The interaction with cytochrome P450 (CYP) enzymes is a critical aspect of drug metabolism. The predictions indicate that this compound is unlikely to inhibit major CYP enzymes such as CYP1A2, CYP2C9, CYP2C19, and CYP2D6, reducing the risk of drug-drug interactions. However, a predicted inhibition of CYP3A4 suggests that co-administration with other drugs metabolized by this enzyme should be approached with caution.

Table 2: Predicted ADME Properties of this compound

| ADME Parameter | Prediction | Implication for Drug Design |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Favorable for oral administration. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS-targeted therapies. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP1A2. |

| CYP2C9 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2C9. |

| CYP2C19 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2C19. |

| CYP2D6 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2D6. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions; requires further investigation. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Low likelihood of being actively secreted by the kidneys via this transporter. |

Structure-Activity Relationship (SAR) Exploration through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational SAR approaches can rapidly explore these relationships and guide the design of more potent and selective molecules.

Identifying Molecular Descriptors Influencing Predicted Interactions

To build a computational SAR model for this compound, a range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. For instance, descriptors such as molecular weight, log P, topological polar surface area (TPSA), and the number of rotatable bonds are fundamental. More advanced descriptors could include quantum mechanical calculations of partial charges on atoms and the energies of molecular orbitals (HOMO and LUMO).

By correlating these descriptors with the predicted (or experimentally determined) biological activity of a series of related compounds, a quantitative structure-activity relationship (QSAR) model can be developed. This model can then identify which molecular features are most influential for the desired biological effect. For this compound, it is hypothesized that the lipophilicity and length of the butyl chain, as well as the electronic properties of the acetylated phenyl ring, would be critical descriptors for its interaction with biological targets.

Design of Analogs for Modulated Receptor Binding

The insights gained from SAR and QSAR studies can be directly applied to the rational design of analogs of this compound with potentially improved properties. For example, if the model indicates that increased lipophilicity enhances receptor binding, analogs with longer or branched alkyl chains could be synthesized and tested. Conversely, if increased polarity is desired to improve solubility or reduce BBB penetration, modifications could be made to introduce polar functional groups.

The position and nature of substituents on the aromatic ring are also prime targets for modification. Adding electron-withdrawing or electron-donating groups could modulate the electronic character of the molecule, potentially leading to stronger interactions with a target receptor. Through iterative cycles of computational design, synthesis, and biological testing, the properties of this compound can be systematically optimized to develop novel therapeutic agents with enhanced efficacy and safety profiles.

Biochemical and Mechanistic Investigations of Butyl 2 Acetoxybenzoate Derivatives Non Clinical

Enzymatic Reactivity and Biotransformation Pathways

The biotransformation of Butyl 2-acetoxybenzoate, a prodrug of aspirin (B1665792), is primarily governed by enzymatic hydrolysis. The strategic esterification of aspirin's carboxyl group aims to mask its acidic nature, but this modification introduces a new dynamic in its metabolic pathway, centered around the activity of plasma and tissue esterases.

The effectiveness of an aspirin prodrug like this compound hinges on its ability to release the active aspirin molecule. However, the esterification of the carboxyl group makes the acetyl ester at the 2-position more susceptible to enzymatic hydrolysis. cardiff.ac.uknih.gov This creates two competing hydrolytic pathways: one that releases aspirin (desired) and another that releases a salicylate (B1505791) derivative (undesired). cardiff.ac.uk

In vitro studies using human plasma have demonstrated that esterases are crucial for the activation of these prodrugs. nih.gov The primary enzymes responsible for the hydrolysis of aspirin prodrugs in plasma are Butyrylcholinesterase (BuChE) and to a lesser extent, carboxylesterases (CE). cardiff.ac.uknih.gov The kinetics of hydrolysis are time-dependent, with the rate of active drug release varying based on the specific prodrug structure. nih.gov For many simple esters of aspirin, plasma esterases preferentially hydrolyze the acetyl group, leading to the formation of salicylic (B10762653) acid derivatives rather than aspirin itself. nih.gov This enzymatic lability of the acetyl ester is a major challenge in aspirin prodrug design. bohrium.com

The rate of hydrolysis can be influenced by the structure of the ester promoiety. For instance, studies on various benzoate (B1203000) esters have shown that the size and electronic properties of the substituent groups affect the half-life (t½) during hydrolysis in biological matrices like rat plasma and liver microsomes. nih.gov While specific kinetic data for this compound is not detailed in the provided sources, the general principle holds that its conversion is dependent on esterase activity, which can be significantly attenuated by esterase inhibitors. nih.gov

| Enzyme | Location | Role in Aspirin Prodrug Metabolism | Reference |

|---|---|---|---|

| Butyrylcholinesterase (BuChE) | Plasma | Primary enzyme for hydrolysis of aspirin prodrugs in plasma, leading to the release of either aspirin or salicylate derivatives. | cardiff.ac.uknih.gov |

| Carboxylesterase (CE) | Platelets, Liver | Contributes to the hydrolysis and activation of aspirin prodrugs, particularly within platelets. | nih.gov |

The liberation of aspirin from a prodrug like this compound is a chemical process initiated by enzymatic or, to a lesser extent, non-enzymatic hydrolysis. cardiff.ac.uk A true aspirin prodrug must preferentially undergo hydrolysis at the ester linkage of the promoiety (the butyl group in this case), leaving the acetyl group at the 2-position intact. cardiff.ac.uk

The core mechanistic challenge is illustrated by two competing pathways (k1 vs. k2):

Pathway 1 (k1, Desired): Hydrolysis of the butyl ester bond to release aspirin (acetylsalicylic acid).

Pathway 2 (k2, Undesired): Hydrolysis of the acetyl ester bond to release butyl salicylate.

For a compound to be considered a genuine aspirin prodrug, the rate of the first pathway (k1) must be significantly greater than the rate of the second (k2). cardiff.ac.uk Unfortunately, for many aspirin esters, the modification of the carboxyl group enhances the rate of hydrolysis (k2) by plasma esterases. nih.gov This results in the prodrug acting as a precursor to salicylic acid derivatives rather than aspirin. nih.gov The discovery of "true" aspirin prodrugs is therefore difficult, with researchers identifying specific molecular structures, such as isosorbide-2-aspirinate-5-salicylate, that show an unusually productive interaction with BuChE to favor aspirin release. nih.govresearchgate.net

Molecular Interactions with Biological Targets

Once released, aspirin and other associated moieties from derivative compounds interact with various biological targets to exert their pharmacological effects.

The primary mechanism of action for aspirin, released from its prodrugs, is the irreversible inhibition of cyclooxygenase (COX) enzymes, which exist in at least two isoforms: COX-1 and COX-2. wikipedia.orgnih.gov These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation. wikipedia.orgstanford.edu

Aspirin acts as an acetylating agent. It covalently transfers its acetyl group to a specific serine residue (Ser-529 in COX-1 and Ser-516 in COX-2) within the active site of the enzyme. wikipedia.org This acetylation is irreversible and permanently blocks the enzyme's ability to bind arachidonic acid, thereby preventing the synthesis of prostaglandins and thromboxanes. wikipedia.orgnih.gov This irreversible action distinguishes aspirin from most other non-steroidal anti-inflammatory drugs (NSAIDs), which are typically reversible, competitive inhibitors. wikipedia.orgnih.gov While aspirin inhibits both isoforms, it is weakly more selective for COX-1. wikipedia.org The inhibition of COX-1 in platelets is responsible for its anti-platelet effect, as mature platelets cannot synthesize new enzyme. wikipedia.org

| COX Isoform | Function | Interaction with Aspirin | Reference |

|---|---|---|---|

| COX-1 (PTGS1) | Constitutively expressed; involved in homeostatic functions like gastric protection and platelet aggregation. | Irreversibly acetylated at Ser-529, leading to inhibition of thromboxane (B8750289) A2 formation in platelets. | wikipedia.orgnih.gov |

| COX-2 (PTGS2) | Inducible isoform; upregulated during inflammation and contributes to pain and fever. | Irreversibly acetylated at Ser-516, leading to reduced prostaglandin (B15479496) synthesis at inflammatory sites. | wikipedia.orgnih.gov |

To mitigate the gastrointestinal side effects of aspirin, novel hybrid compounds have been developed that release gaseous signaling molecules like nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S). nih.govunito.itnih.gov These are often referred to as "nitroaspirins" or, more specifically, H₂S-releasing aspirins.

One such derivative, ACS14 or S-aspirin, is 2-acetyloxybenzoic acid 4-(3-thioxo-3H-1, 2-dithiol-5-yl) phenyl ester. plos.org The H₂S-releasing component is typically a dithiolethione moiety, such as 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH). nih.govmdpi.com The mechanism of H₂S release involves the gradual metabolism or hydrolysis of this moiety. plos.orgmdpi.com These hybrid compounds are designed to be rapidly metabolized in plasma, releasing not only aspirin but also the H₂S-donating molecule. unito.itnih.gov The released H₂S has been shown to offer protective effects, such as reducing oxidative stress in gastric tissues, which may counteract the injury potential of the parent aspirin molecule. plos.org A notable class of these compounds are the NOSH-aspirins, which are engineered to release both NO and H₂S, demonstrating potent anti-inflammatory and anticancer properties. nih.govnih.govnih.govbris.ac.uk

The topic of deoxycytidine derivatives and C-C bond cleavage relates to the field of epigenetics and is mechanistically distinct from the pharmacology of aspirin or its derivatives. In mammalian DNA, the methylation of cytosine to 5-methylcytosine (B146107) (5mC) is a key epigenetic mark for gene silencing. nih.gov The reversal of this process, known as active demethylation, does not involve a simple removal of the methyl group.

Instead, it is a multi-step enzymatic pathway involving the Ten-Eleven Translocation (TET) family of enzymes. nih.gov These enzymes iteratively oxidize the methyl group of 5mC, leading to the formation of 5-hydroxymethylcytosine (B124674) (hmC), 5-formylcytosine (B1664653) (fC), and finally 5-carboxylcytosine (caC). nih.gov The final step in the pathway involves the recognition and excision of fC and caC by Thymine DNA Glycosylase (TDG). nih.gov TDG cleaves the N-glycosidic bond between the modified base and the deoxyribose sugar, not a C-C bond, to create an abasic site. This site is then repaired by the base excision repair (BER) machinery, which ultimately restores an unmodified cytosine. nih.gov Therefore, the active demethylation process in epigenetics involves enzymatic oxidation followed by base excision and repair, rather than a direct C-C bond cleavage to remove the methyl group. nih.gov

Inclusion Complexation with Macrocyclic Hosts (e.g., β-Cyclodextrins) and DNA Binding

The formation of inclusion complexes with macrocyclic hosts, such as β-cyclodextrins, is a well-established strategy to modify the physicochemical properties of guest molecules. Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate nonpolar guest molecules or moieties of suitable dimensions. onlinepharmacytech.infoindexcopernicus.com This encapsulation can lead to enhanced aqueous solubility, stability, and controlled release of the guest compound.

For aromatic esters like this compound, the butyl group and the benzene (B151609) ring can be included within the apolar cavity of β-cyclodextrin. mdpi.com The formation of such a host-guest system is driven by non-covalent interactions, including hydrophobic and van der Waals forces. researchgate.net The process can be carried out using methods like physical mixing, co-precipitation, or kneading, with the latter being an effective method for preparing complexes in a 1:1 molar ratio. mdpi.com

Characterization of the resulting complex is crucial to confirm the inclusion of the guest molecule. Spectroscopic methods are particularly informative. In Fourier-transform infrared (FTIR) spectroscopy, the formation of an inclusion complex typically leads to changes in the characteristic vibrational bands of both the host (β-cyclodextrin) and the guest (this compound). These changes, such as shifts in frequency or alterations in band intensity, indicate that the guest molecule is situated within the cyclodextrin (B1172386) cavity, restricting the vibrational modes of its functional groups. mdpi.comresearchgate.net For instance, the inclusion of a benzene nucleus inside the β-cyclodextrin cavity can lead to an increase in electron cloud density, causing shifts in the observed IR bands. mdpi.com

| Vibrational Mode | β-Cyclodextrin (cm⁻¹) | Inclusion Complex (cm⁻¹) | Change/Observation |

|---|---|---|---|

| ν(O-H) stretching | ~3385 | Shifted/Broadened | Indicates involvement of hydroxyl groups in interactions. |

| ν(C-H) stretching | ~2926 | Shifted | Alteration of the microenvironment around C-H bonds. |

| Guest C=O stretching | (Varies) | Shifted/Intensity Change | Confinement within the cavity restricts carbonyl vibration. |

| Guest Aromatic C=C | (Varies) | Shifted | Interaction of the aromatic ring with the hydrophobic cavity. |

Regarding the interaction of this compound with DNA, specific studies detailing its binding mode or affinity were not prominent in the available literature. Research into the DNA binding of small molecules often focuses on compounds designed to intercalate between base pairs or bind to the grooves of the DNA helix, typically featuring planar aromatic systems or specific charge distributions that facilitate these interactions. mdpi.com

Controlled Release Kinetics in Advanced Delivery Systems

Advanced drug delivery systems often utilize polymer conjugates to improve the therapeutic profile of active molecules. A key strategy for achieving targeted release is the incorporation of pH-sensitive linkers that cleave under specific physiological conditions. The acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes (pH 5.0-6.5) are common targets, contrasting with the physiological pH of blood (pH 7.4). nih.govnih.gov

This compound contains two ester linkages: the butyl ester and the acetyl ester. Ester bonds are susceptible to hydrolysis, and this degradation can be pH-dependent. mdpi.com By conjugating a molecule like a derivative of this compound to a polymer backbone via a pH-sensitive linker, a controlled release system can be designed. The rate of hydrolysis, and thus the release of the active molecule, is significantly accelerated at acidic pH compared to neutral pH. nih.gov

The mechanism of release relies on the acid-catalyzed hydrolysis of the linker. For instance, linkers such as hydrazones or those containing strategically placed carboxyl groups show high stability at pH 7.4 but undergo rapid cleavage at lower pH values. nih.govnih.gov The kinetics of this release can be tuned by modifying the chemical structure of the linker. Studies on various pH-sensitive systems demonstrate that half-lives at physiological pH can be on the order of many hours, while dropping to minutes or a few hours under acidic conditions, ensuring the payload is released preferentially at the target site. nih.govnih.gov

Supramolecular assemblies, such as the inclusion complexes formed between this compound and β-cyclodextrin, must be thoroughly characterized to ensure their suitability for controlled release applications. This characterization confirms the formation of the assembly and provides insight into its stability and morphology. A multi-technique approach is typically employed. onlinepharmacytech.infonih.gov

X-ray Diffraction (XRD) is used to analyze the crystalline structure of the components and the final complex. A change from a crystalline pattern for the guest molecule to a more amorphous or a completely new diffraction pattern for the complex is strong evidence of inclusion complex formation. researchgate.netnih.gov

Thermogravimetric Analysis (TGA) provides information on the thermal stability of the assembly. The complex is expected to exhibit a different thermal degradation profile compared to the individual components or a simple physical mixture. mdpi.comnih.gov

Scanning Electron Microscopy (SEM) reveals the surface morphology and particle shape. The inclusion complex typically shows a distinct morphology compared to the original crystalline structures of the host and guest molecules. nih.gov

UV-Vis Spectroscopy in solution can be used to study the complexation process. Changes in the absorbance spectrum of the guest molecule upon the addition of the cyclodextrin host can be used to determine the stoichiometry and binding constant of the complex. indexcopernicus.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information in solution. Protons of the guest molecule that are included within the cyclodextrin cavity will experience a different chemical environment, leading to shifts in their NMR signals, which confirms the inclusion. onlinepharmacytech.info

| Technique | Purpose | Expected Observation for Complex Formation |

|---|---|---|

| FTIR Spectroscopy | Confirm molecular interactions | Shifts in vibrational bands of host and guest molecules. |

| X-ray Diffraction (XRD) | Analyze crystallinity | Appearance of a new diffraction pattern or an amorphous halo. |

| Thermogravimetric Analysis (TGA) | Evaluate thermal stability | Altered decomposition temperature compared to individual components. |

| Scanning Electron Microscopy (SEM) | Observe morphology | Formation of new particles with a different size and shape. |

| UV-Vis Spectroscopy | Determine binding constant in solution | Changes in the absorbance spectrum of the guest upon host addition. |

In Vitro Biological Activity Evaluation (Excluding Clinical Outcomes)

The antioxidant capacity of phenolic compounds is a significant area of biochemical investigation. For salicylate derivatives, the antioxidant activity is highly dependent on the substitution pattern of the benzene ring. daneshyari.comnih.gov The parent compound, salicylic acid, generally displays low radical scavenging capacity in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. daneshyari.comresearchgate.net

The introduction of electron-donating groups (EDGs) onto the salicylate skeleton can enhance antioxidant capacity. For example, studies have shown that derivatives like 5-aminosalicylic acid and gentisic acid (2,5-dihydroxybenzoic acid) possess significantly greater DPPH radical scavenging activity than salicylic acid itself. daneshyari.comnih.gov Conversely, the attachment of an electron-withdrawing group (EWG), such as a nitro group, tends to reduce the antioxidant capacity. daneshyari.com This structure-activity relationship suggests that the ability of the molecule to donate a hydrogen atom or an electron is key to its antioxidant function.

Therefore, for derivatives of this compound, modifications to the core salicylic acid ring would be expected to modulate their in vitro antioxidant activity. Introducing hydroxyl or amino groups could potentially increase their ability to scavenge free radicals. The antioxidant potential is typically quantified by determining the concentration required to inhibit a certain percentage of radicals (e.g., IC50 value).

| Compound | Substitution on Salicylate Ring | % DPPH Inhibition (approx.) |

|---|---|---|

| Salicylic Acid | None | < 10% |

| Gentisic Acid | 5-Hydroxy | ~90% |

| 5-Aminosalicylic Acid | 5-Amino | ~90% |

| 5-Methoxysalicylic Acid | 5-Methoxy | ~60% |

| 5-Nitrosalicylic Acid | 5-Nitro | < 10% |

Degradation and Stability Studies of Butyl 2 Acetoxybenzoate

Hydrolytic Stability under Varying Environmental Conditions (e.g., pH, Aqueous Solutions)

The hydrolytic degradation of Butyl 2-acetoxybenzoate involves the cleavage of its two ester functional groups: the butyl ester and the acetyl ester. The rate and mechanism of this hydrolysis are highly dependent on the pH of the aqueous environment. The process can be catalyzed by either acid or base.

Under acidic conditions , the hydrolysis is a reversible process. The reaction begins with the protonation of the carbonyl oxygen of either ester group, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by water. miracosta.edu For this compound, this would lead to the formation of 2-acetoxybenzoic acid (aspirin) and n-butanol from the cleavage of the butyl ester, and subsequently, the hydrolysis of the acetyl group to yield salicylic (B10762653) acid and acetic acid. miracosta.educhemistrysteps.com

Under neutral or basic conditions , hydrolysis, often termed saponification, becomes irreversible. chemistrysteps.comquora.com The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon of the ester. organicchemistrytutor.commasterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which then collapses to expel the alkoxide or carboxylate leaving group. organicchemistrytutor.commasterorganicchemistry.com In a basic medium, the final carboxylic acid products are deprotonated to form their corresponding carboxylate salts (butyl salicylate (B1505791), salicylate, and acetate), which drives the reaction to completion. quora.commasterorganicchemistry.com

Table 1: Illustrative Hydrolytic Stability of a Related Benzoate (B1203000) Ester

| Compound | Condition | Half-life (t₁/₂) |

|---|---|---|

| n-Butyl Benzoate | Base-catalyzed hydrolysis | 21 min |

Data is for a related compound and serves for illustrative purposes.

Thermal Stability Analysis

Thermal analysis provides crucial information about the stability of a compound upon heating. For this compound, the thermal stability is primarily dictated by the lability of its acetylsalicylate core. Studies on acetylsalicylic acid (aspirin) serve as an excellent model for predicting the thermal decomposition pathway.

Upon heating, acetylsalicylic acid first melts and then undergoes thermal degradation. bch.ronetzsch.comnetzsch.com The initial and primary decomposition step involves the cleavage of the acetyl group, leading to the formation of salicylic acid and acetic anhydride (B1165640), which can further hydrolyze to acetic acid if moisture is present. netzsch.com This decomposition process for pure acetylsalicylic acid typically begins at temperatures above its melting point (around 140°C). bch.ro

Following this analogy, this compound is expected to undergo a similar initial degradation step. The primary thermal degradation pathway would likely involve the intramolecular cleavage of the 2-acetoxy group, resulting in the formation of Butyl Salicylate and Acetic Anhydride or Acetic Acid .

Reaction: Initial Thermal Degradation of this compound (Predicted) this compound (heat) → Butyl Salicylate + Acetic Anhydride

This initial product, Butyl Salicylate, would then undergo further decomposition at higher temperatures. This second stage of degradation would involve the fragmentation of the butyl chain and the decarboxylation or fragmentation of the salicylate ring itself, leading to the formation of phenol, carbon dioxide, and various other smaller volatile molecules. netzsch.com

Table 2: Predicted Thermal Decomposition Stages of this compound (based on Aspirin)

| Decomposition Stage | Temperature Range (Approx.) | Process | Major Products |

|---|---|---|---|

| Stage 1 | >150°C | Cleavage of the acetyl group | Butyl Salicylate, Acetic Acid/Anhydride |

| Stage 2 | Higher Temperatures (>300°C) | Decomposition of Butyl Salicylate | Phenol, Carbon Dioxide, Butene |

This is a predicted pathway based on the known thermal decomposition of acetylsalicylic acid. bch.ronetzsch.comnih.gov

Mechanistic Studies of Chemical Degradation Pathways

The term "superbase" refers to bases of exceptionally high strength, such as lithium diisopropylamide (LDA). While strong bases like sodium hydroxide mediate ester degradation through saponification (nucleophilic acyl substitution), the role of superbases with esters is mechanistically distinct and typically does not result in simple hydrolysis. organicchemistrytutor.commasterorganicchemistry.com

Superbases like LDA are characterized as being strong but non-nucleophilic, primarily due to their significant steric hindrance. masterorganicchemistry.com This steric bulk prevents them from directly attacking the electrophilic carbonyl carbon of the ester, which is the key step in saponification. masterorganicchemistry.compearson.com Instead of acting as nucleophiles, these superbases function to abstract a proton from the carbon atom alpha to the carbonyl group. pearson.com This process generates a highly reactive intermediate known as an enolate. masterorganicchemistry.com

The formation of an ester enolate is not a degradation pathway but rather a key synthetic transformation. The resulting enolate is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations or condensations. masterorganicchemistry.compearson.com Therefore, the interaction of this compound with a superbase would not be expected to follow a typical degradation or cleavage pathway. Instead, it would likely lead to the formation of an enolate, provided there is an alpha-proton available, which is not present on the benzoate ring itself but could potentially involve the acetyl methyl group under specific conditions.

The degradation of this compound yields different products depending on the degradation pathway (hydrolytic vs. thermal).

Hydrolytic Degradation Products: As established in section 6.1, hydrolysis cleaves both ester bonds.

n-Butanol : From the cleavage of the butyl ester linkage.

Salicylic Acid : From the cleavage of the butyl ester and subsequent hydrolysis of the acetyl group. miracosta.edu

Acetic Acid : From the hydrolysis of the 2-acetoxy (acetyl) group. scirp.orgjournaljpri.com

Under basic conditions, the acidic products will be present as their conjugate bases: Salicylate and Acetate (B1210297) . masterorganicchemistry.com

Thermal Degradation Products: Based on the thermal behavior of related compounds, the decomposition occurs in stages.

Initial Products : The first stage involves the elimination of the acetyl group, yielding Butyl Salicylate and Acetic Anhydride/Acetic Acid . netzsch.com

Secondary Products : At higher temperatures, Butyl Salicylate would further decompose to products such as Phenol , Carbon Dioxide , and products from the butyl chain like Butene . netzsch.com

Table 3: Summary of Identified Degradation Products

| Degradation Pathway | Key Products |

|---|---|

| Hydrolysis (Acidic/Neutral) | n-Butanol, Salicylic Acid, Acetic Acid |

| Hydrolysis (Basic) | n-Butanol, Sodium/Potassium Salicylate, Sodium/Potassium Acetate |

| Thermal (Initial Stage) | Butyl Salicylate, Acetic Anhydride, Acetic Acid |

Enzymatic Degradation Profiles (In Vitro)

The in vitro degradation of this compound is primarily mediated by esterase enzymes present in biological matrices such as plasma and liver microsomes. These enzymes catalyze the hydrolysis of ester bonds. Given its structure, this compound presents two substrates for these enzymes: the acetyl ester and the butyl ester.

Carboxylesterases are a major class of enzymes responsible for the metabolism of ester-containing compounds. It is highly probable that these enzymes would hydrolyze this compound, leading to its metabolic inactivation. The hydrolysis would mirror the chemical pathway, cleaving the ester linkages to release n-butanol, salicylic acid, and acetic acid.

Studies on aspirin (B1665792) have shown that its acetyl group is rapidly hydrolyzed by esterases in the blood, with a very short half-life. nih.gov For example, the half-life of aspirin in rat blood is approximately 13 minutes, indicating rapid enzymatic cleavage. nih.gov It is expected that the acetyl group of this compound would be similarly susceptible to rapid enzymatic hydrolysis. The butyl ester group would also be a target for enzymatic cleavage, though the rate may differ from that of the acetyl group.

Table 4: Illustrative In Vitro Enzymatic Stability of Related Esters

| Compound | Biological Matrix | Half-life (t₁/₂) | Enzyme Class |

|---|---|---|---|

| Aspirin | Rat Blood | ~13 min | Esterases |

| n-Butyl Benzoate | Rat Plasma | 10 min | Carboxylesterases |

Data is for related compounds and serves for illustrative purposes to predict the behavior of this compound. nih.gov

The enzymatic profile suggests that this compound would likely be a short-acting compound in vivo, rapidly breaking down into its constituent alcohol and acids upon entering systemic circulation.

Future Research Directions and Advanced Applications

Rational Design of Multi-Pharmacophore Hybrid Molecules for Targeted Molecular Interactions

A promising strategy in modern drug discovery is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores into a single chemical entity. japsonline.com This approach aims to yield compounds with potentially synergistic or additive effects, improved selectivity, or novel mechanisms of action. Butyl 2-acetoxybenzoate has emerged as a valuable scaffold in the rational design of such multi-pharmacophore molecules.

Researchers have successfully synthesized a series of hybrid compounds by integrating the this compound moiety with other biologically active molecules. For instance, hybrids combining acetylsalicylic acid (ASA) derivatives and the isoflavone (B191592) genistein (B1671435) have been developed. japsonline.com In one such synthesis, a click reaction was employed between an ASA-alkylazide and propargyl-genistein to yield the target hybrid molecule containing the this compound structure. japsonline.com

Similarly, hybrids of 5-fluorouracil (B62378) (5-FU), a widely used anticancer agent, and ASA have been synthesized using click chemistry as the key step. researchgate.net These hybrid structures link the two pharmacophores with a triazole ring and an alkyl chain, resulting in molecules like 4-(4-((5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1H-1,2,3-triazol-1-yl) this compound. researchgate.net

Another area of exploration involves creating nitric oxide (NO)-releasing prodrugs. The synthesis of 1-(nitrooxy)this compound represents a strategy to combine the anti-inflammatory properties of the salicylate (B1505791) with the gastro-protective and cardiovascular benefits of nitric oxide. google.com Furthermore, computational studies have investigated this compound as part of a series of aspirin (B1665792) derivatives in molecular docking simulations. These studies aimed to predict the binding affinity of the compounds to targets like the HIV protease receptor, with results suggesting that the butyl derivative has a lower affinity compared to other derivatives with electron-withdrawing groups. iosrjournals.orgresearchgate.net

Table 1: Examples of Multi-Pharmacophore Hybrid Molecules Derived from this compound

| Hybrid Molecule Name | Second Pharmacophore | Linker Type | Research Focus |

|---|---|---|---|

| ASA-Genistein Hybrid | Genistein | Triazole | Colorectal Cancer Treatment japsonline.com |

| 5-FU-ASA Hybrid | 5-Fluorouracil (5-FU) | Triazole and Alkyl Chain | Cancer Therapeutics researchgate.net |

| 1-(nitrooxy)this compound | Nitric Oxide (NO) Donor | Nitrooxybutyl Group | Gastric-Sparing Anti-inflammatory Prodrugs google.com |

| Butyl-2-acetoxybenzoate | (Self) | N/A | Molecular Docking for Anti-HIV Activity iosrjournals.orgresearchgate.net |

Exploration of this compound as a Building Block in Complex Organic Synthesis

The utility of a compound as a building block in organic synthesis is fundamental to the creation of more complex molecular architectures. google.com this compound serves as an example of a derivative synthesized through standard organic techniques, illustrating the stepwise construction from simpler precursors.

The synthesis of this compound and similar salicylic (B10762653) acid derivatives typically begins with the acylation of salicylic acid. google.com This initial step involves reacting salicylic acid with an appropriate acid anhydride (B1165640), such as acetic anhydride, in the presence of a catalyst like sulfuric acid. This reaction forms the corresponding acyloxy benzoic acid intermediate. google.com

Following the acylation, an esterification reaction is carried out. The acyloxy benzoic acid is first converted to a more reactive acyl chloride by treating it with an agent like oxalyl chloride or sulfuryl chloride. This acyloxy benzoyl chloride is then reacted with the desired alcohol—in this case, butanol—to form the final ester product, this compound. google.com This multi-step process demonstrates the planned assembly of a more complex molecule from simpler, commercially available starting materials, a core concept in organic synthesis.

Table 2: Synthetic Pathway for this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Acylation | Salicylic Acid, Acetic Anhydride | Sulfuric Acid, 40°C to 80°C | 2-Acetoxybenzoic acid |

| 2. Acyl Chloride Formation | 2-Acetoxybenzoic acid | Oxalyl Chloride or Sulfuryl Chloride | 2-Acetoxybenzoyl chloride |

| 3. Esterification | 2-Acetoxybenzoyl chloride, Butanol | Pyridine | This compound google.com |

Q & A

Q. What are the common synthetic routes for Butyl 2-acetoxybenzoate, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves esterification of 2-acetoxybenzoic acid with butanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key optimization parameters include:

- Catalyst concentration : Excess acid catalyst (>5 mol%) accelerates esterification but may increase side reactions.

- Temperature : Reflux conditions (100–120°C) improve yield but require inert atmospheres to prevent oxidation.

- Purification : Fractional distillation or silica gel chromatography removes unreacted starting materials. Yield improvements (≥85%) are achieved using molecular sieves to absorb water and shift equilibrium .

Table 1: Comparison of Synthesis Methods

| Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄ | 110 | 78 | |

| FeBr₃ (bromination analog) | 90 | 92 |

Q. Which analytical techniques are most effective for characterizing this compound, and what are their detection limits?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms ester linkage and butyl chain integration. Detection limit: ~0.1 mg/mL.

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) quantify purity (>99%) with a limit of quantification (LOQ) of 0.01 μg/mL.

- GC-MS : Identifies volatile impurities (e.g., residual butanol); LOQ: 0.1 ppm. Calibrate using internal standards (e.g., methyl benzoate) to improve accuracy .

Q. What biological mechanisms underlie the pharmacological activity of this compound, particularly its anti-inflammatory effects?

Methodological Answer: Similar to aspirin derivatives, it inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Key steps for validation:

- Enzyme assays : Use recombinant COX-1/COX-2 with arachidonic acid substrate; measure IC₅₀ via spectrophotometric detection of prostaglandin metabolites.

- Cell-based models : Test in RAW 264.7 macrophages to assess TNF-α suppression. Compare dose-response curves with aspirin controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across different studies?

Methodological Answer:

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values for COX inhibition) and apply heterogeneity tests (I² statistic) to identify outlier methodologies.

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, COX activity varies with fibroblast confluency .

- Structural analogs : Compare with brominated derivatives (e.g., 2-bromoacetoxybenzoic acid) to isolate electronic effects of substituents on activity .